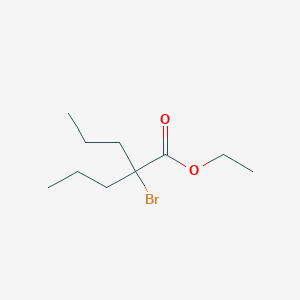
2-Bromo-2-propylpentanoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-propylpentanoic acid ethyl ester is an organic compound with the molecular formula C10H19BrO2. It is used in various chemical reactions and industrial applications due to its unique structure, which includes a bromine atom and an ester group. This compound is often utilized in organic synthesis and as an intermediate in the production of other chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-propylpentanoic acid ethyl ester typically involves the bromination of 2-propylpentanoic acid followed by esterification. The reaction conditions often include the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperature conditions. The esterification step involves reacting the brominated acid with ethanol in the presence of a catalyst like sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield of the product .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Triethylamine, dimethylformamide, and elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: Amino derivatives, thiol derivatives.
Reduction: Alcohols.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
2-Bromo-2-propylpentanoic acid ethyl ester is used in various scientific research applications:
Chemistry: As an intermediate in organic synthesis, it is used to create more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Bromo-2-propylpentanoic acid ethyl ester involves its reactivity with nucleophiles due to the presence of the bromine atom. This reactivity allows it to form covalent bonds with various biological molecules, potentially altering their function. The ester group can also undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Bromopropanoic acid ethyl ester: Similar in structure but with a shorter carbon chain.
2-Bromo-2-methylbutanoic acid ethyl ester: Similar brominated ester with a different branching pattern
Uniqueness: 2-Bromo-2-propylpentanoic acid ethyl ester is unique due to its specific carbon chain length and branching, which can influence its reactivity and the types of reactions it undergoes. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
ethyl 2-bromo-2-propylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-4-7-10(11,8-5-2)9(12)13-6-3/h4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMXLQNYBNGQAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)OCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454370 |
Source


|
| Record name | 2-BROMO-2-PROPYLPENTANOIC ACID ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99174-91-1 |
Source


|
| Record name | 2-BROMO-2-PROPYLPENTANOIC ACID ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B23302.png)
![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)

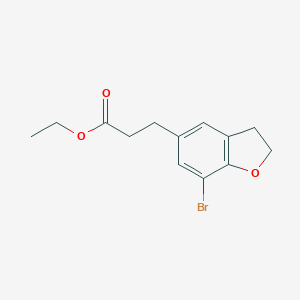


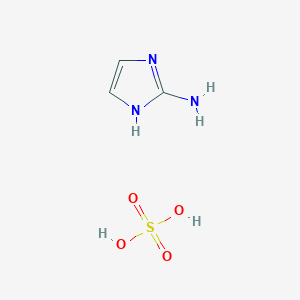
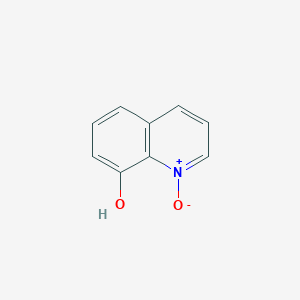
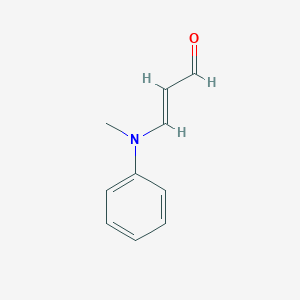
![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)

